molecular formula C13H20N6O4 B7788067 CID 60773

CID 60773

Cat. No. B7788067
M. Wt: 324.34 g/mol
InChI Key: HDOVUKNUBWVHOX-QMMMGPOBSA-N
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Description

CID 60773 is a useful research compound. Its molecular formula is C13H20N6O4 and its molecular weight is 324.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function Study in Cells

    CID is a valuable tool to study various biological processes, especially in dissecting signal transductions and elucidating membrane and protein trafficking. Recent developments in CID systems have enhanced control over protein function with unprecedented precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing

    Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems offer orthogonal ways to fine-tune gene expression and multiplex biological signals with different logic gating operations. They are also utilized for transient genome manipulation in vivo (Ma et al., 2023).

  • X-ray Imaging with CIDs

    CID technology has applications in laser–plasma x-ray imaging. Charge-injection devices (CIDs), which are more resistant to radiation damage, have been used for capturing images with x-ray pinhole cameras, x-ray microscopes, and spectrometers (Marshall et al., 2001).

  • Reversible Control of Protein Localization

    A novel chemical inducer of protein dimerization has been developed, allowing rapid activation and deactivation with light at two orthogonal wavelengths. This advancement is useful in controlling cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

  • Resolving Problems in Cell Biology

    CID techniques have been instrumental in providing insights into lipid second messengers and small GTPases. This technique helps in understanding how a small pool of signaling molecules can generate a large range of responses (DeRose, Miyamoto, & Inoue, 2013).

  • Application in Water Use Efficiency and Productivity of Barley

    CID, specifically carbon isotope discrimination, has been used to improve water use efficiency and productivity in barley. This method shows potential as a reliable method for selecting high-efficiency genotypes in barley breeding programs (Anyia et al., 2007).

  • Development of Biocompatible CIDs

    New biocompatible CIDs, like Tmp-SLF, have been developed for gene expression modulation in eukaryotic cells. These CIDs offer a way to control protein interactions with fewer side effects, expanding their in vivo utility (Czlapinski et al., 2008).

  • Enhancing MS/MS Data Analysis

    CID has been applied in tandem mass spectrometry for analyzing complex samples. A high-resolution LC/MS-based background subtraction algorithm was developed to process CID data and obtain clean product ion spectra for metabolites (Zhang et al., 2009).

  • Applications in Membrane Protein Assemblies

    Infrared laser activation using CID has been used to study soluble and membrane protein assemblies. This method offers a soft activation means to retain specific lipids bound to complexes, providing insights into membrane protein structures (Mikhailov et al., 2016).

  • Label-free Quantification of CID

    A single-molecule detector was developed for label-free quantification of key interactions involved in CID. This technology aids in studying the mechanical stability of ternary complexes and their application in mechanotransduction studies (Wang et al., 2019).

properties

IUPAC Name

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVUKNUBWVHOX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.